2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine is a chemical compound characterized by its unique oxadiazole structure, which contributes to its potential bioactivity. Its molecular formula is , with a molecular weight of approximately 168.236 g/mol. The compound is classified under oxadiazoles, a class of heterocyclic compounds known for various biological activities, including antimicrobial and antioxidant properties.
The molecular structure of 2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine features a tert-butyl group attached to the 5-position of the oxadiazole ring. The oxadiazole moiety consists of two nitrogen atoms and three carbon atoms within a five-membered ring structure. The compound's structural characteristics are crucial for its interaction with biological targets and influence its physical properties.
2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions typical for amines and oxadiazoles. These include:
These reactions can be utilized to modify the compound for specific applications in medicinal chemistry or materials science.
The mechanism of action for 2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine is not fully elucidated but is likely related to its interaction with biological targets through the oxadiazole moiety. Similar compounds have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may lead to modulation of signaling pathways associated with various physiological responses.
The physical properties of 2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine include:
Chemical properties include:
These properties are essential for understanding how the compound can be handled in laboratory settings and its potential applications.
2-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine has several potential applications in scientific research:
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle characterized by a five-membered structure with two nitrogen atoms and one oxygen atom. This scaffold serves as a planar, electron-deficient bioisostere for ester and carboxylic acid groups, enhancing metabolic stability while retaining hydrogen-bonding capabilities critical for target engagement [1] [5]. Its presence in pharmaceuticals improves pharmacokinetic properties such as membrane permeability and oral bioavailability due to balanced lipophilicity [8]. Clinically, 1,3,4-oxadiazoles feature in drugs like the HIV integrase inhibitor raltegravir, the anticancer agent zibotentan, and the α1-adrenergic blocker tiodazosin. These drugs leverage the ring’s ability to participate in dipole-dipole interactions and π-stacking within enzymatic binding pockets [1]. Table 1 summarizes key physicochemical attributes enabling drug design:
Table 1: Physicochemical Properties of 1,3,4-Oxadiazole Scaffolds
Property | Value/Role | Impact on Drug Design |
---|---|---|
Aromaticity | Moderately aromatic | Planarity for target intercalation |
Dipole Moment | ~3.5 Debye | Enhanced binding to polar enzyme sites |
logP (unsubstituted) | ~0.4 | Optimizes lipophilicity |
Hydrogen-Bond Acceptors | 3 sites (2 N, 1 O) | Facilitates protein-ligand interactions |
Metabolic Stability | Resists hydrolysis | Prolongs half-life |
1,3,4-Oxadiazoles entered medicinal chemistry in the 1960s with furamizole (an antibacterial) and nesapidil (an antihypertensive) [8]. The 1990s–2000s marked a turning point with raltegravir’s FDA approval (2007), validating the scaffold for blockbuster therapeutics. Contemporary research focuses on hybrid molecules merging oxadiazoles with pharmacophores like triazoles or quinoxalines to combat drug resistance. For example, triazole-oxadiazole hybrids exhibit 5-fold greater potency against breast cancer (MCF-7) than 5-fluorouracil [4]. This evolution underscores the scaffold’s versatility in addressing antimicrobial, anticancer, and metabolic diseases [9].
The tert-butyl group [(CH₃)₃C-] is a sterically demanding alkyl substituent that profoundly influences drug efficacy. Its introduction at the 5-position of 1,3,4-oxadiazoles induces conformational rigidity, shielding the ring from metabolic degradation and enhancing target affinity through hydrophobic interactions [3] [7]. Key advantages include:
In natural products like apratoxin A, tert-butyl groups arise biosynthetically via polyketide synthase (PKS) pathways involving S-adenosylmethionine (SAM)-dependent methylation. This process, confirmed through in vivo isotopic labeling, demonstrates 99% incorporation of SAM-derived methyl groups into the tert-butyl moiety [7]. Table 2 contrasts tert-butyl with common substituents:
Table 2: Impact of 5-Substituents on Oxadiazole Properties
Substituent | Metabolic Stability (t₁/₂, min) | Binding Affinity (IC₅₀, μM) | logP Shift |
---|---|---|---|
H | 15 | 120 | +0.0 |
Phenyl | 38 | 45 | +1.8 |
Tert-butyl | >120 | 12 | +1.5 |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: